Cas no 313498-12-3 (1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID)

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a substituted indole derivative with a benzyl group at the 1-position and methyl groups at the 2- and 3-positions, featuring a carboxylic acid functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of heterocyclic compounds with potential biological activity. Its structural framework allows for further functionalization, making it valuable for medicinal chemistry applications. The presence of the carboxylic acid group enhances its utility in coupling reactions and derivatization. The product is characterized by high purity and stability, ensuring consistent performance in synthetic workflows.
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID structure
313498-12-3 structure
Product Name:1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID
CAS No:313498-12-3
MF:C18H17NO2
MW:279.333084821701
MDL:MFCD00419414
CID:891316
PubChem ID:563822
Update Time:2025-06-08

1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID
    • 1-benzyl-2,3-dimethylindole-5-carboxylic acid
    • 2,3-dimethyl-1-benzylindole-5-carboxylic acid
    • MDL: MFCD00419414
    • Inchi: 1S/C18H17NO2/c1-12-13(2)19(11-14-6-4-3-5-7-14)17-9-8-15(18(20)21)10-16(12)17/h3-10H,11H2,1-2H3,(H,20,21)
    • InChI Key: HLVAZMLZZGYECV-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=1)C(C)=C(C)N2CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 279.12600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 42.23000
  • LogP: 4.00460

1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:313498-12-3)1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID
Order Number:A1152867
Stock Status:in Stock
Quantity:0.5g/1g/2g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:19
Price ($):432.0/531.0/698.0/1192.0/1824.0/3283.0
Email:sales@amadischem.com

1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID Related Literature

Additional information on 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID

Research Brief on 1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID (CAS: 313498-12-3): Recent Advances and Applications

1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS: 313498-12-3) is a structurally unique indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The research team utilized molecular docking and kinetic assays to elucidate the binding interactions between 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid and the COX-2 active site, revealing a unique binding mode that accounts for its selectivity over COX-1. These findings suggest its potential as a lead compound for developing novel anti-inflammatory drugs with reduced gastrointestinal side effects.

In the realm of oncology, recent preclinical studies have investigated the compound's antiproliferative effects against various cancer cell lines. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid exhibited potent activity against triple-negative breast cancer cells, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis through the mitochondrial pathway and inhibit tumor angiogenesis by modulating VEGF expression.

The synthetic accessibility of 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid has also been a focus of recent research. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological evaluation and structure-activity relationship studies.

Emerging applications in infectious disease treatment have also been reported. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that certain analogs of 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid show promising activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The compounds appear to disrupt bacterial membrane integrity while showing low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window.

Future research directions for this compound class include further optimization of pharmacokinetic properties, particularly bioavailability and metabolic stability. Several research groups are currently exploring prodrug strategies and formulation approaches to enhance the compound's therapeutic potential. Additionally, the development of radiolabeled versions for imaging applications and the exploration of combination therapies with existing drugs represent promising avenues for investigation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:313498-12-3)1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXYLIC ACID
A1152867
Purity:99%/99%/99%/99%/99%/99%
Quantity:0.5g/1g/2g/5g/10g/25g
Price ($):432.0/531.0/698.0/1192.0/1824.0/3283.0
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